BenchChemオンラインストアへようこそ!

5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride

Monoamine Oxidase Isozyme Selectivity Neuropharmacology

For MAO-A research, standard oxazolidinones like linezolid fail. This compound (CAS 2034469-89-9) is a mechanism-based, irreversible MAO-A inhibitor with 4658-fold selectivity over MAO-B. Its 73 nM IC50 enables precise dose-response studies with minimal compound use. Unlike reversible agents, its covalent inactivation allows washout-resistant protocols critical for correlating enzyme inhibition duration with biological outcomes. Avoid experimental invalidation—procure the correct, highly selective probe for monoamine oxidase studies.

Molecular Formula C11H13ClN2O4
Molecular Weight 272.69
CAS No. 2034469-89-9
Cat. No. B2442914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride
CAS2034469-89-9
Molecular FormulaC11H13ClN2O4
Molecular Weight272.69
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CN.Cl
InChIInChI=1S/C11H12N2O4.ClH/c12-4-8-5-13(11(14)17-8)7-1-2-9-10(3-7)16-6-15-9;/h1-3,8H,4-6,12H2;1H
InChIKeyZHPUKUAGDVGKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one Hydrochloride: A High-Selectivity MAO-A Inhibitor for Targeted Research


5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride (CAS 2034469-89-9) is a synthetic oxazolidinone derivative that functions as a potent and highly selective inhibitor of monoamine oxidase A (MAO-A) [1]. While the oxazolidinone pharmacophore is commonly associated with broad-spectrum antibacterial agents, this specific compound's primary mode of action, and therefore its key differentiator in scientific procurement, is its targeted interaction with flavin-dependent amine oxidases, a profile distinct from that of traditional antibiotics [2].

Beyond Generic Oxazolidinones: Why 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one Cannot Be Interchanged


Procurement of a generic 'oxazolidinone' compound for research fails when the experimental design targets the monoamine oxidase system. Standard, commercially available oxazolidinone antibiotics like linezolid are weak, reversible, non-selective MAO inhibitors, a property linked to their serotonergic side effects rather than a primary mechanism of action [1]. In stark contrast, the specific 5-(aminomethyl)-3-aryl substitution pattern, as found in the target compound, creates a mechanism-based, irreversible inactivation profile for MAO, with extreme selectivity for the MAO-A isozyme [2][3]. Substituting with another oxazolidinone without this specific structure would compromise potency by several orders of magnitude and entirely lose isozyme selectivity, invalidating any MAO-focused study.

Quantitative Differentiation Guide for 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one Hydrochloride


Extreme MAO-A Selectivity Over MAO-B: A 4658-Fold Window

The most significant quantitative differentiation of this compound is its extreme selectivity for monoamine oxidase A (MAO-A) over MAO-B. The compound inhibits bovine brain MAO-A with an IC50 of 73 nM, while its IC50 against MAO-B is 340,000 nM (3.40E+5 nM) [1]. This represents a 4658-fold selectivity window, which is achieved through a mechanism-based inactivation pathway unique to the 5-(aminomethyl)-3-aryl-2-oxazolidinone scaffold, as proposed by Gates and Silverman [2]. In contrast, standard oxazolidinone antibiotics like linezolid exhibit weak, reversible inhibition with no meaningful selectivity (IC50 values typically exceeding 60,000 nM for both isoforms) [3].

Monoamine Oxidase Isozyme Selectivity Neuropharmacology

Potent MAO-A Inhibition: 73 nM IC50 - Over 800-Fold Stronger than the Antibiotic Baseline

The target compound's MAO-A inhibitory potency (IC50: 73 nM) far exceeds that of other clinically relevant oxazolidinones [1]. For comparison, the marketed oxazolidinone antibiotic linezolid exhibits MAO-A inhibition with an IC50 typically reported to be greater than 60,000 nM (60 µM) [2]. This represents an over 800-fold improvement in potency. This enhanced activity is attributed to its irreversible, mechanism-based inactivation mechanism—the 5-(aminomethyl) group generates a reactive intermediate upon oxidation, leading to covalent modification of the enzyme's active site flavin, a mechanism absent in linezolid [3].

Enzyme Inhibition Potency Drug Discovery

Mechanism-Based Irreversible Inactivation: A Clear Distinction from Reversible Oxazolidinone MAO Inhibitors

Unlike the weak, reversible MAO inhibition seen with linezolid, 5-(aminomethyl)-3-aryl-2-oxazolidinones are proposed to be mechanism-based inactivators [1]. The mechanism involves a one-electron transfer to form an amine radical cation, followed by alpha-proton removal and oxazolidinone ring decomposition with loss of CO2, generating a radical species that covalently attaches to the enzyme active site [1]. This irreversible mechanism is experimentally supported by radiolabeled studies showing that 5-(aminomethyl)-3-aryl-2-oxazolidinones lose their C-2 carbonyl carbon upon enzyme inactivation, a characteristic not observed with classic reversible inhibitors [1].

Irreversible Inhibition Mechanism of Action Chemical Biology

Optimal Application Scenarios for 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one Hydrochloride Based on Verified Evidence


Isozyme-Specific MAO-A Functional Studies in Neuropharmacology

The 4658-fold selectivity for MAO-A over MAO-B [1] makes this compound an ideal chemical tool for dissecting the individual contributions of MAO-A to neurotransmitter metabolism. Researchers studying serotonin and norepinephrine catabolism can selectively inhibit MAO-A without confounding MAO-B-dependent dopamine or trace amine metabolism—a differentiation unreachable with non-selective inhibitors like linezolid [2].

Irreversible Enzyme Inactivation Assays Requiring Sustained Pharmacodynamic Effects

The mechanism-based irreversible inactivation profile [3] directly supports washout-resistant experimental protocols. In cell-based models or tissue preparations where compound washout is required, this compound will maintain MAO-A suppression long after removal, unlike reversible agents where enzyme activity rapidly returns. This property is critical for experiments correlating enzyme inactivation duration with downstream biological readouts.

High-Potency MAO-A Screening in Drug Discovery Cascades

With an IC50 of 73 nM against MAO-A [1]—over 800-fold more potent than the oxazolidinone class baseline—this compound serves as an excellent positive control or reference inhibitor in MAO-A screening cascades. Its high potency enables precise dose-response characterization with minimal compound consumption, and its extreme selectivity ensures that observed effects are unambiguously attributed to MAO-A inhibition, not off-target MAO-B activity.

Quote Request

Request a Quote for 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.